molecular formula C25H23ClN2O3 B11621762 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one

Cat. No.: B11621762
M. Wt: 434.9 g/mol
InChI Key: VKEBNXCHYIPBQW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorophenyl group, and a methoxyphenoxybutyl side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with formamide to form the quinazolinone ring. Subsequently, the chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride. The final step involves the attachment of the methoxyphenoxybutyl side chain through an etherification reaction using 2-methoxyphenol and 1,4-dibromobutane under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[4-(2-methoxyphenoxy)butyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O3/c1-30-22-10-4-5-11-23(22)31-17-7-6-16-28-24(18-12-14-19(26)15-13-18)27-21-9-3-2-8-20(21)25(28)29/h2-5,8-15H,6-7,16-17H2,1H3

InChI Key

VKEBNXCHYIPBQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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